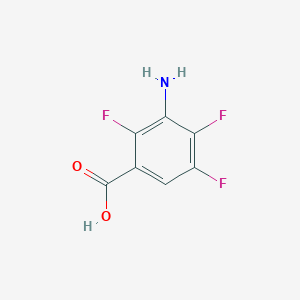

3-Amino-2,4,5-trifluorobenzoic acid

Übersicht

Beschreibung

3-Amino-2,4,5-trifluorobenzoic acid (CAS: 119385-80-7) is a fluorinated benzoic acid derivative first synthesized by Nippon Shokubai Kagaku Kogyo Co., Ltd. in 1988 . It is characterized by a trifluorinated benzene ring substituted with an amino group at position 3 and a carboxylic acid group at position 1. The compound is synthesized via hydrolysis and decarboxylation of 4-amino-3,5,6-trifluorophthalonitrile in aqueous sulfuric acid (90–170°C), yielding up to 96.6% . Key physical properties include a melting point of 140–141°C and distinctive IR absorption bands at 3420 cm⁻¹ (N–H stretch) and 1695 cm⁻¹ (C=O stretch) .

Its bifunctional nature (amino and carboxyl groups) makes it valuable as a monomer for polyamides and an intermediate in antimicrobial drug synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Amino-2,4,5-trifluorobenzoic acid can be synthesized by heating 4-amino-3,5,6-trifluorophthalonitrile in an aqueous solvent in the presence of an acid . This method involves the hydrolysis of the nitrile group to form the carboxylic acid while retaining the amino and fluorine substituents.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, solvent concentration, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: The amino group can also engage in coupling reactions to form azo compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-2,4,5-trifluorobenzoic acid has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is an intermediate in the synthesis of antimicrobial agents and other therapeutic compounds.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Different Substituents

3-Chloro-2,4,5-trifluorobenzoic Acid

- Molecular Formula : C₇H₂ClF₃O₂

- Molecular Weight : 210.54 g/mol

- Melting Point: Not explicitly reported, but crystal structure analysis reveals a monoclinic lattice (a = 4.4760 Å, b = 13.654 Å, c = 12.400 Å) .

- Key Differences: Chloro substituent (position 3) replaces the amino group.

- Synthesis: Prepared via chlorination of 3-amino-2,4,5-trifluorobenzoic acid .

- Applications : Used in synthesis of complex fluorinated aromatic compounds.

3-Hydroxy-2,4,5-trifluorobenzoic Acid

- Molecular Formula : C₇H₃F₃O₃

- Molecular Weight : 192.09 g/mol

- Melting Point: Not reported in evidence.

- Key Differences: Hydroxy group replaces the amino group.

- Synthesis : Precursor in the production of Tequin (antibacterial drug), involving condensation with diethyl malonate and cyclopropylamine .

- Applications : Key intermediate in ophthalmic antibacterial agents .

3-Methoxy-2,4,5-trifluorobenzoic Acid

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 206.11 g/mol

- Melting Point : 114–117°C .

- Key Differences: Methoxy group replaces the amino group.

- Synthesis: Not detailed in evidence, but spectroscopic studies (DFT calculations) highlight its electronic and optical properties .

- Applications: Potential use in materials science due to its electronic characteristics .

Positional Isomers

5-Amino-2,3,4-trifluorobenzoic Acid

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- Melting Point: Not reported.

- Key Differences: Amino group at position 5 instead of 3.

- Synthesis : Custom synthesis by pharmaceutical intermediates suppliers (e.g., Hairui Chemicals) .

- Applications : Research applications in drug development .

Comparative Data Table

Key Research Findings

- Reactivity: The amino group in this compound enhances its utility in polyamide synthesis, whereas the chloro analogue’s inertness suits electrophilic substitutions .

- Biological Activity: Hydroxy and amino derivatives are pivotal in antimicrobial agents, but positional isomerism (e.g., 5-amino vs. 3-amino) alters target specificity .

- Electronic Properties : Methoxy and hydroxy substituents influence electron density distribution, affecting optical and electronic applications .

Biologische Aktivität

3-Amino-2,4,5-trifluorobenzoic acid (CAS Number: 119385-80-7) is a fluorinated benzoic acid derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This compound is characterized by the presence of three fluorine atoms and an amino group, which significantly influence its reactivity and interactions with biological systems.

The chemical formula of this compound is C7H4F3NO2. The presence of electron-withdrawing fluorine atoms enhances the acidity of the carboxylic acid group, making it a versatile compound in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Weight | 201.1 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Insoluble in water |

| pKa | Approximately 3.5 |

Target Enzymes

Research indicates that this compound exhibits inhibitory activity against d-amino acid oxidases (DAAO), enzymes involved in the metabolism of d-amino acids. This inhibition can alter metabolic pathways related to neurotransmitter synthesis and degradation, potentially impacting neurological functions and disorders.

Mode of Action

The compound's mechanism primarily involves:

- Inhibition of DAAO : By binding to the active site of DAAO, it prevents the oxidation of d-amino acids, leading to increased levels of these amino acids in biological systems.

- Acid-Base Properties : The acidic nature of the carboxylic group facilitates its interaction with various biomolecules, enhancing its biochemical activity.

Pharmacological Uses

- Neuropharmacology : Due to its ability to modulate d-amino acid levels, this compound is being studied for potential applications in treating neurological disorders such as schizophrenia and depression.

- Antimicrobial Research : It serves as an intermediate in synthesizing novel antimicrobial agents, leveraging its structural properties to enhance bioactivity against pathogens.

Case Studies

- Inhibition Studies : A study demonstrated that this compound significantly inhibited DAAO activity in vitro, leading to increased concentrations of d-serine, a critical modulator of NMDA receptor activity in the brain.

- Synthesis of Antimicrobials : Researchers have successfully synthesized derivatives of this compound with enhanced antimicrobial properties, indicating its utility as a scaffold for drug development .

Biochemical Pathways

The compound's interaction with DAAO suggests a broader impact on several biochemical pathways:

- Neurotransmitter Regulation : By affecting d-serine levels, it may influence NMDA receptor signaling pathways.

- Metabolic Modulation : Its ability to inhibit DAAO can lead to altered metabolism of other amino acids and neurotransmitters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

The primary synthesis involves hydrolyzing 4-amino-3,5,6-trifluorophthalonitrile in acidic media. Key parameters include:

- Acid type and concentration : Sulfuric acid (45–60% w/w) is optimal, yielding 93–96% .

- Temperature : Reactions at 90–170°C balance efficiency and decomposition risks. Higher temperatures (120–130°C) reduce reaction time while maintaining >93% yield .

- Stepwise vs. one-pot synthesis : Simultaneous hydrolysis-decarboxylation simplifies the process, but stepwise hydrolysis of the phthalonitrile to phthalic acid, followed by decarboxylation, offers flexibility in isolating intermediates .

Q. How is this compound characterized structurally and chemically?

- Spectroscopic data : IR spectra show distinct peaks at 3420 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O stretch), and 2500–3200 cm⁻¹ (O–H stretch) .

- Melting point : 140–141°C (recrystallized from benzene-ethanol) .

- Purity validation : Titration and GC methods are recommended for quantifying residual impurities (<5%) .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical intermediates : Serves as a precursor for quinolone antibiotics and antimicrobial agents via derivatization (e.g., chlorination to 5-chloro-2,3,4-trifluorobenzoic acid) .

- Polymer chemistry : Its amino and carboxyl groups enable use in polyamide synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis-decarboxylation pathway?

The reaction proceeds via acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation. Computational modeling suggests that electron-withdrawing fluorine substituents stabilize intermediates, accelerating decarboxylation. Competing pathways (e.g., incomplete hydrolysis) may form byproducts like 4-amino-3,5,6-trifluorophthalic acid, requiring careful pH control .

Q. How do structural analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) compare in reactivity and applications?

- Chlorination : Substituting the amino group with chlorine (via diazotization) enhances electrophilicity, making it suitable for cross-coupling reactions in drug synthesis .

- Fluorine positioning : Derivatives with trifluoromethyl or trifluoroethoxy groups exhibit varied bioactivity due to altered lipophilicity and steric effects .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in melting points (e.g., 140–141°C vs. 287–293°C for a CAS 223127-47-7 analog) likely arise from polymorphic forms or impurities. Researchers should:

- Cross-validate using DSC (differential scanning calorimetry).

- Compare IR spectra with reference data from pure recrystallized samples .

Q. How can synthesis be optimized for scalability without compromising purity?

Eigenschaften

IUPAC Name |

3-amino-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVZPFPZJYLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371037 | |

| Record name | 3-amino-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119385-80-7 | |

| Record name | 3-amino-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,4,5-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.